7-(4-氟苯基)异吲哚啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

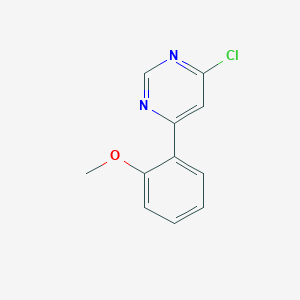

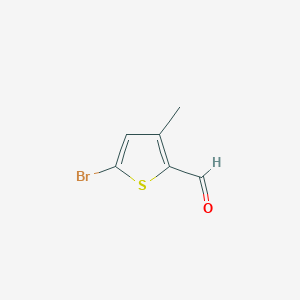

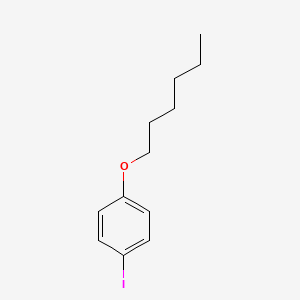

The compound 7-(4-Fluorophenyl)isoindolin-1-one is a derivative of isoindolin-1-one, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their properties and potential applications.

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives typically involves the formation of the lactam structure, which is a key feature of these compounds. For instance, the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one was achieved with an 85% yield and involved the use of nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy for characterization . This suggests that similar synthetic routes and characterization techniques could be applicable to the synthesis of 7-(4-Fluorophenyl)isoindolin-1-one.

Molecular Structure Analysis

The molecular structure of isoindolin-1-one derivatives is crucial for their biological activity. The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined using X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This information is vital for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Isoindolin-1-one derivatives can participate in various chemical reactions, including those that lead to changes in their fluorescence properties. For example, a 7-hydroxy derivative of 3-methyleneisoindolin-1-one exhibited dual emission in different solvents, which was dependent on the solvent's dielectric constant . This indicates that the chemical environment can significantly influence the behavior of these compounds, which is an important consideration for their practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolin-1-one derivatives are closely related to their structure and substituents. The anti-inflammatory compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one showed stability in different pH environments and did not hydrolyze, indicating good chemical stability . Additionally, the fluorescence properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solutions were found to be stable across a range of pH values, which is beneficial for their use as fluorescent probes .

科学研究应用

癌症研究:CDK7 抑制

异吲哚啉-1-酮,包括“7-(4-氟苯基)异吲哚啉-1-酮”,已被探索为细胞周期调节和转录中至关重要的细胞周期蛋白依赖性激酶 7 (CDK7) 的潜在抑制剂。 在最近的一项研究中,异吲哚啉-1-酮在分子动力学模拟中表现出高结合亲和力和稳定性,表明它们作为有效抗癌剂的潜力,特别是针对乳腺癌 .

抗菌应用:防腐香烟过滤嘴纸

异吲哚啉-1-酮已显示出显著的抗菌活性,可用于开发防腐香烟过滤嘴纸。该应用与热不燃烧 (HNB) 产品特别相关,因为保持卫生至关重要。 这些化合物的抑菌特性表明其在更广泛的抗菌应用中的潜力 .

药代动力学和药物设计

异吲哚啉-1-酮的药代动力学特性很有希望,与已知的 CDK7 抑制剂相比具有优越的品质。 这包括良好的吸收、分布、代谢和排泄 (ADME) 特性,使其成为进一步药物开发过程的合适候选者 .

化学信息学:分子对接和筛选

异吲哚啉-1-酮用于化学信息学中的虚拟筛选和分子对接研究。 这些化合物已针对分子库进行了虚拟筛选,以识别具有高结合亲和力的化合物,从而有助于快速开发新的治疗剂 .

材料科学:抗菌涂层

异吲哚啉-1-酮的抗菌性能可应用于材料科学,用于制造抗菌涂层。 这些涂层可用于医疗设备、食品包装和其他细菌污染令人担忧的表面 .

计算化学:密度泛函理论 (DFT) 研究

异吲哚啉-1-酮的 DFT 研究揭示了高全局柔软度值和低全局硬度和化学势值。 这些发现表明这些化合物的化学反应性和与生物靶标相互作用的潜力 .

作用机制

Target of Action

The primary target of 7-(4-Fluorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .

Mode of Action

7-(4-Fluorophenyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, up to -10.1 kcal/mol, indicating strong interactions with CDK7 . The amino acid residues LYS139 and LYS41 majorly contribute to the binding interactions .

Biochemical Pathways

The interaction of 7-(4-Fluorophenyl)isoindolin-1-one with CDK7 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetic properties of 7-(4-Fluorophenyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed high values of global softness and low values of global hardness and chemical potential, indicating it is a chemically reactive soft molecule .

Result of Action

The result of the action of 7-(4-Fluorophenyl)isoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth . This makes it a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor .

属性

IUPAC Name |

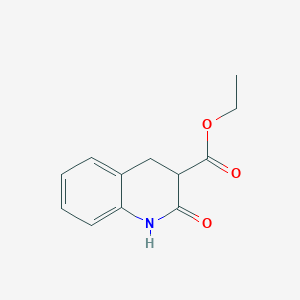

7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLQDFFGQODMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571343 |

Source

|

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200049-49-6 |

Source

|

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)